5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Description
5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole scaffold, a heterocyclic structure known for its broad-spectrum biological activities, including insecticidal, fungicidal, and anticancer properties . The compound features a 1,3,4-thiadiazole core substituted at the 5-position with a (3-methylphenoxy)methyl group and an amine group at the 2-position. Its structural uniqueness lies in the meta-methyl substitution on the phenoxy ring, distinguishing it from para-substituted analogs commonly studied for enhanced bioactivity .
Properties
IUPAC Name |
5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7-3-2-4-8(5-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHTXDBYRBMBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355489 | |
| Record name | 5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84138-76-1 | |
| Record name | 5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects.
Biological Activity
5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiadiazoles, characterized by a thiadiazole ring and an amine functional group. Its molecular formula is , and it features a 3-methylphenoxy group connected through a methylene bridge to the thiadiazole structure. This article reviews the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with other thiadiazole derivatives.
The biological activity of this compound is primarily attributed to its ability to inhibit various metabolic enzymes:
- Enzyme Inhibition : It has been shown to inhibit human carbonic anhydrase I and II, acetylcholinesterase, and butyrylcholinesterase. These enzymes are crucial in regulating neurotransmitter levels and fluid balance in the eye, suggesting potential applications in treating conditions like glaucoma and Alzheimer's disease.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective inhibition against E. coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) lower than standard drugs like ofloxacin .
Anticancer Properties
Recent studies have indicated that derivatives of the thiadiazole moiety possess promising anticancer activity. Specifically, compounds similar to this compound have been tested for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colorectal cancer). The results show that certain derivatives can induce apoptosis in these cells while exhibiting low toxicity towards normal cells .
Antimicrobial Activity
The compound has been evaluated for its antibacterial and antifungal activities:
| Microorganism | Activity Observed | Comparison |
|---|---|---|
| E. coli | Inhibition zone: 16–18 mm | More active than Ofloxacin (MIC = 62.5 μg/mL) |
| Staphylococcus aureus | MIC = 32.6 μg/mL | Higher than Itraconazole (MIC = 47.5 μg/mL) |
| Candida albicans | Moderate activity | Compared to Fluconazole |
These findings support the potential of this compound as a lead for developing new antimicrobial agents .
Antiepileptic Effects
Research indicates that some derivatives of the thiadiazole scaffold exhibit anticonvulsant properties. For example, certain compounds showed significant protection in seizure models (MES and PTZ), suggesting a mechanism involving GABA modulation and voltage-gated ion channels .
Study on Anticancer Activity
In a study evaluating various 1,3,4-thiadiazole derivatives for anticancer activity, one compound demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment. The study highlighted that these compounds could significantly increase the proportion of apoptotic cells compared to untreated controls .
Study on Antimicrobial Efficacy
Another research effort explored the antimicrobial efficacy of thiadiazole derivatives against clinically relevant pathogens. The study found that certain derivatives exhibited zones of inhibition ranging from 15–19 mm against Salmonella typhi at concentrations as low as 500 μg/disk .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
5-Benzyl-1,3,4-thiadiazol-2-amine Derivatives
- Example: 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine Substituent: 4-Bromobenzyl group. Activity: Exhibits acetylcholinesterase (AChE) inhibition with an IC50 of 49.86 μM, attributed to the bulky bromine atom enhancing hydrophobic interactions in the enzyme active site .
Quinazoline-Conjugated Thiadiazoles
- Example: 5-((3,4-Dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine Substituent: Quinazoline-oxy moiety. Activity: Potent glycogen synthase kinase-3 (GSK-3) inhibitor with hypoglycemic effects . Comparison: The quinazoline moiety introduces additional hydrogen-bonding and π-π stacking interactions, enhancing target selectivity compared to the simpler phenoxy group in the target compound.
Schiff Base Derivatives
- Example: Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Substituent: Fluorophenyl-thiophene and imine groups. Activity: Displays anticancer activity against breast cancer (MCF7) with IC50 = 1.28 μg/mL . Comparison: Electron-withdrawing fluorine and thiophene groups likely enhance cytotoxicity, suggesting that electron-deficient substituents may improve anticancer efficacy over the target compound’s methylphenoxy group.
Antifungal Thiadiazoles with Indole Moieties
- Example: 5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-N-(m-tolyl)-1,3,4-thiadiazol-2-amine Substituent: Di(indol-3-yl)methylphenyl group. Activity: Demonstrates antifungal activity with high synthetic yields (81–92%) .
Data Table: Key Analogues and Activities
Q & A
Q. What strategies can reconcile contradictory biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell line origins, incubation times) and validate compound purity via HPLC (>98%). For discordant antifungal results, test against additional strains or use fractional inhibitory concentration (FIC) indices to assess synergism with known drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
